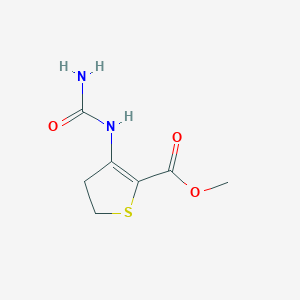

Methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate” likely refers to a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The “carbamoylamino” group suggests the presence of a carbamoyl group (CONH2) attached to an amino group (NH2). The “methyl” and “carboxylate” groups refer to a -CH3 group and a -COO- group, respectively .

Molecular Structure Analysis

The molecular structure would likely be characterized by the presence of the thiophene ring, with the carbamoylamino group attached at the 4-position, and the methyl ester of a carboxylic acid at the 5-position .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamoyl group could potentially be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its charge distribution .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research by Bouzard et al. (1992) explored the synthesis and antibacterial activity of fluoro-naphthyridines, which are related to the thiophene derivatives. This study highlights the potential of compounds like Methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate in developing antibacterial agents (Bouzard et al., 1992).

Antiviral Agents

Mayhoub et al. (2011) designed and evaluated the antiviral potency of thiazole derivatives, a class to which this compound belongs. The study underscores its relevance in developing antiviral agents, particularly against yellow fever virus (Mayhoub et al., 2011).

Synthetic Methodology in Medicinal Chemistry

Song (2007) discussed the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide. This research is significant for understanding the synthetic routes and medicinal chemistry applications of thiophene derivatives (Song, 2007).

Dyeing Polyester Fibres

A study by Iyun et al. (2015) on novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers illustrates the application of thiophene derivatives in the textile industry. The study demonstrates how compounds like this compound can be used in dye synthesis (Iyun et al., 2015).

Pervaporation Applications

Xu and Wang (2015) conducted research on novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation, highlighting the potential use of thiophene derivatives in creating advanced materials for industrial separation processes (Xu & Wang, 2015).

Complexation with Metals for Fabric Dyeing

Research by Abolude et al. (2021) on complexation of disperse dyes derived from thiophene with metals for application on polyester and nylon fabrics further demonstrates the utility of thiophene derivatives in textile dyeing processes (Abolude et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H2,1H3,(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAOCDSQAKKRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)

![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)